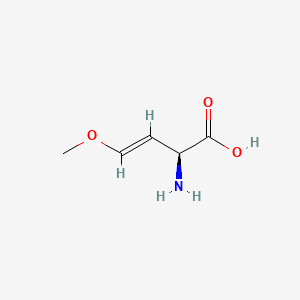

L-2-Amino-4-methoxy-trans-3-butenoic acid

Übersicht

Beschreibung

L-2-Amino-4-methoxy-trans-3-butenoic acid (AMB) is a non-proteinogenic amino acid produced by Pseudomonas aeruginosa . It is toxic for both prokaryotes and eukaryotes .

Synthesis Analysis

The synthesis of AMB involves a five-gene cluster encoding a putative LysE-type transporter (AmbA), two non-ribosomal peptide synthetases (AmbB and AmbE), and two iron (II)/α-ketoglutarate-dependent oxygenases (AmbC and AmbD) . The precursor tripeptide for AMB is assembled on a thiotemplate, and it is made from glutamate and two alanine residues . The AmbB substrate was identified to be L-alanine (L-Ala), while the T1 and T2 domains of AmbE were loaded with L-glutamate (L-Glu) and L-Ala, respectively .Molecular Structure Analysis

The molecular structure of AMB is derived from a precursor tripeptide assembled on a thiotemplate . The precursor tripeptide is made from glutamate and two alanine residues .Chemical Reactions Analysis

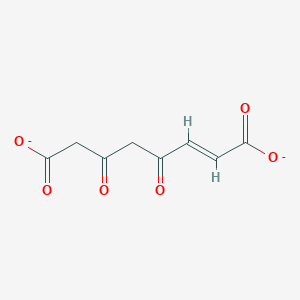

The chemical reaction for the production of AMB involves the conversion of L-Glu into AMB by the action of AmbC, AmbD, and tailoring domains of AmbE . The dipeptide L-Glu-L-Ala is found at T1 and the tripeptide L-Ala-L-Glu-L-Ala is attached at T2 . When AmbC and AmbD are included in the assay, these peptides are no longer detected. Instead, an L-Ala-AMB-L-Ala tripeptide is found at T2 .Wissenschaftliche Forschungsanwendungen

Antibiotic and Antimetabolite Properties

L-2-Amino-4-methoxy-trans-3-butenoic acid (AMB) is identified as a potent antibiotic and toxin produced by Pseudomonas aeruginosa, a bacterial pathogen. Research has uncovered the gene cluster responsible for its biosynthesis in P. aeruginosa, involving a thiotemplate mechanism (Lee et al., 2010). Additionally, AMB has been isolated from Pseudomonas aeruginosa fermentation broth, demonstrating its growth-inhibitory effects on certain Bacillus species, which can be reversed by various amino acids (Scannel et al., 1972).

Inhibitory Effects on Enzymes

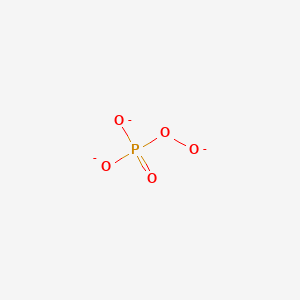

AMB exhibits inhibitory action on porphobilinogen synthase, a key enzyme in the biosynthesis of porphyrins. The structural isomers and analogues of AMB provide insights into the necessary structural features for this inhibition, indicating the importance of its trans double bond and methoxy moiety (Dashman, 1980). It also inhibits aspartate aminotransferase, a pyridoxal phosphate-linked enzyme. The toxin acts as a substrate for the enzyme and becomes a reactive intermediate, leading to irreversible enzyme inactivation (Rando et al., 1976).

Impact on Microbial and Eukaryotic Cells

AMB produced by Pseudomonas aeruginosa has been found to inhibit the growth and induce encystment in Acanthamoeba castellanii, a model eukaryotic cell. This suggests its potential role as a virulence factor, albeit at high concentrations (Lee et al., 2012).

Biosynthesis Mechanism

The biosynthesis of AMB involves a five-gene cluster in Pseudomonas aeruginosa, which includes non-ribosomal peptide synthetases and oxygenases. This process suggests that AMB is generated from a precursor tripeptide assembled on a thiotemplate (Rojas Murcia et al., 2015).

Enzymatic Reactions and Cellular Metabolism

AMB can affect cellular metabolism, particularly in cancer cells. For example, it was observed to inhibit the methionine carrier system in Walker carcinoma and disrupt methylation processes, impacting macromolecular metabolism (Tisdale, 1980).

Potential Application in Plant Physiology

In plant physiology, AMB, along with other analogs, has been studied for its inhibitory effects on ethylene biosynthesis and protein synthesis, highlighting its potential use in agricultural research (Mattoo et al., 1979).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E,2S)-2-amino-4-methoxybut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2+/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOPMQJRUIOMJO-ZPYNKGFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034580 | |

| Record name | (2S,3E)-2-Amino-4-methoxy-3-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-2-Amino-4-methoxy-trans-3-butenoic acid | |

CAS RN |

35891-72-6 | |

| Record name | 2-Amino-4-methoxy-3-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035891726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3E)-2-Amino-4-methoxy-3-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

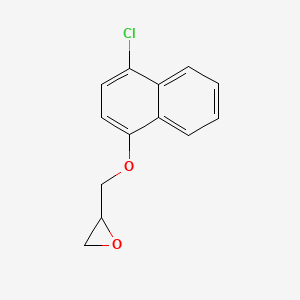

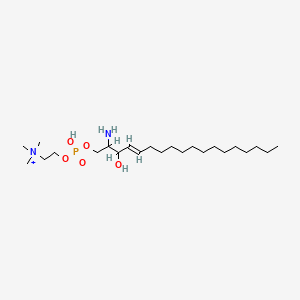

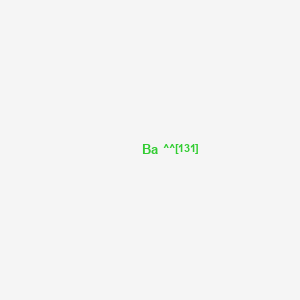

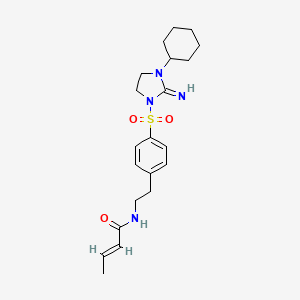

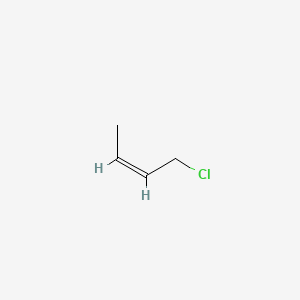

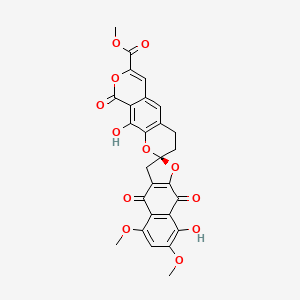

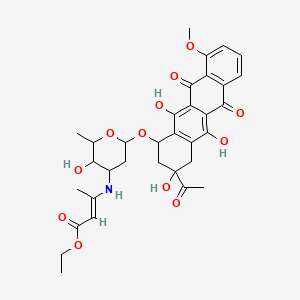

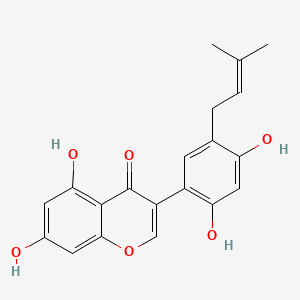

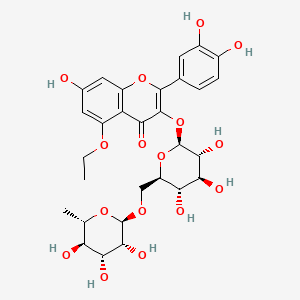

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hydroxy-3,9-dimethyl-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1234360.png)

![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B1234368.png)